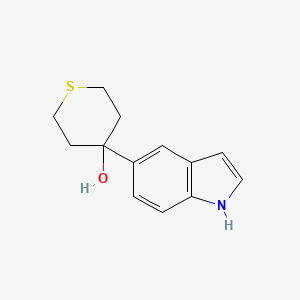

4-(1H-Indol-5-YL)-tetrahydro-thiopyran-4-OL

Description

Properties

IUPAC Name |

4-(1H-indol-5-yl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c15-13(4-7-16-8-5-13)11-1-2-12-10(9-11)3-6-14-12/h1-3,6,9,14-15H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVENSDSNJRKDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(C2=CC3=C(C=C2)NC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696059 | |

| Record name | 4-(1H-Indol-5-yl)thian-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-20-1 | |

| Record name | 4-(1H-Indol-5-yl)thian-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(1H-Indol-5-YL)-tetrahydro-thiopyran-4-OL is a heterocyclic compound that combines an indole moiety with a tetrahydro-thiopyran ring. Its molecular formula is C₁₃H₁₅NOS, and it has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, neuropharmacological, and potential anticancer applications. This article summarizes the current understanding of its biological activity based on recent research findings.

Chemical Structure and Properties

The unique structure of 4-(1H-Indol-5-YL)-tetrahydro-thiopyran-4-OL contributes to its biological activity. The compound features:

- Indole Ring : Known for its role in various biological processes, including modulation of neurotransmitter systems.

- Tetrahydro-Thiopyran Ring : Imparts distinct chemical reactivity and potential interactions with biological targets.

1. Antimicrobial Properties

Research indicates that derivatives of 4-(1H-Indol-5-YL)-tetrahydro-thiopyran-4-OL exhibit significant antibacterial and antifungal activities. The compound's ability to disrupt microbial cell membranes or inhibit critical metabolic pathways has been noted.

| Activity Type | Microorganism Tested | Results |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Effective at MIC ≤ 32 µg/mL |

| Antifungal | Candida albicans | Inhibited growth at MIC ≤ 16 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

2. Neuropharmacological Effects

The interaction of 4-(1H-Indol-5-YL)-tetrahydro-thiopyran-4-OL with serotonin receptors has been highlighted in recent studies. Preliminary data suggest that the compound may act as a modulator of serotonin signaling, which is crucial for mood regulation and cognitive functions.

- Binding Affinity : Initial studies indicate a significant binding affinity to the 5-HT(1D) receptor, with an inhibition constant (K_i) of approximately 2.4 nM, indicating high potency .

3. Anticancer Potential

The compound's structural similarity to known anticancer agents raises interest in its potential as an anticancer drug. Investigations into its cytotoxic effects reveal:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |

These results underscore the need for further exploration into its mechanisms and therapeutic applications in oncology .

Case Studies

Case Study 1 : A study evaluated the effects of 4-(1H-Indol-5-YL)-tetrahydro-thiopyran-4-OL on Trypanosoma brucei, demonstrating selective toxicity against the parasite while sparing human cells. The compound's mechanism was linked to oxidative stress induction within the parasite .

Case Study 2 : Another investigation examined the neuroprotective effects of the compound in a model of neurodegeneration, showing promise in reducing neuronal cell death and inflammation through modulation of neuroinflammatory pathways.

Scientific Research Applications

Biological Activities

4-(1H-Indol-5-YL)-tetrahydro-thiopyran-4-OL has been investigated for several biological activities, including:

- Antimicrobial Activity : Compounds similar to 4-(1H-Indol-5-YL)-tetrahydro-thiopyran-4-OL have demonstrated potential antibacterial effects. For instance, derivatives featuring indole structures have shown efficacy against various bacterial strains, suggesting that this compound may also exhibit similar properties .

- Neuropharmacological Effects : Research indicates that this compound may interact with serotonin receptors, which are crucial in the modulation of neurotransmitter systems. Ongoing studies aim to elucidate its binding affinities and mechanisms of action, potentially revealing therapeutic applications in treating mood disorders and other neuropsychiatric conditions.

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation and molecular docking studies of related compounds:

- Antimicrobial Evaluation : A study demonstrated that derivatives of indole exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests that 4-(1H-Indol-5-YL)-tetrahydro-thiopyran-4-OL could similarly possess antimicrobial properties .

- Molecular Docking Studies : Molecular docking analyses have been conducted to predict the interactions between this compound and target proteins involved in various diseases, including cancer. These studies are essential for understanding the therapeutic potential of 4-(1H-Indol-5-YL)-tetrahydro-thiopyran-4-OL in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key compounds for comparison :

4-(1H-Indazol-5-YL)-tetrahydro-thiopyran-4-OL (PubChem CID: N/A)

Zolmitriptan (a 5-HT1B/1D receptor agonist)

1-(Tetrahydro-Pyran-4-YL)-1H-Indazole-5-Carboxylic Acid (supplier-listed compound)

Key Differences and Implications

- Indole vs. Indazole: The indole moiety in the target compound differs from indazole (present in the PubChem analogue ) by replacing the pyrrole nitrogen with a carbon atom.

- Thiopyran vs. Oxazolidinone: Zolmitriptan’s oxazolidinone ring enhances its 5-HT receptor affinity, whereas the thiopyran ring in the target compound introduces sulfur-based hydrophobicity, which may influence membrane permeability.

- Carboxylic Acid vs. Hydroxyl : The carboxylic acid group in the supplier-listed compound increases acidity and solubility compared to the hydroxyl group in the target compound.

Research Findings and Data

Analytical Data (Inferred from Analogues)

While direct data for 4-(1H-Indol-5-YL)-tetrahydro-thiopyran-4-OL are scarce, related compounds provide insights:

- NMR Shifts : Thiopyran protons typically resonate at δ 2.5–4.0 ppm, while indole protons appear at δ 6.5–7.8 ppm .

- Mass Spectrometry : A molecular ion peak near m/z 260–280 is expected (based on thiopyran-indole derivatives ).

- Crystallography : SHELX refinement would resolve stereochemistry at the 4-position of the thiopyran ring.

Hypothetical Pharmacological Profile

- Target vs. Zolmitriptan: Unlike Zolmitriptan’s dimethylaminoethyl group (critical for 5-HT1B/1D agonism ), the target compound lacks this substituent, suggesting divergent biological targets.

- Sulfur vs. Oxygen : The thiopyran’s sulfur atom may confer resistance to oxidative metabolism compared to oxygen-containing analogues .

Preparation Methods

Synthesis of the Indole Fragment

Multiple methods exist for synthesizing 1H-indole derivatives, particularly with substitution at the 5-position:

- Fischer Indolization : A classical approach where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles. For 5-substituted indoles, appropriately substituted phenylhydrazines or carbonyl compounds are used.

- Catalytic and Cascade Reactions : Recent advances include acid-catalyzed condensation of α-haloketones or aryl glyoxals with primary amines to yield substituted tetrahydroindol-4-one analogs, which can be further transformed into indole derivatives.

- Multi-step Functionalization : For example, synthesis routes may involve protecting group strategies and sulfonation to introduce functional handles for subsequent coupling.

Construction of the Tetrahydrothiopyran Ring

- Cyclization of Thiol-Containing Precursors : Starting from appropriate dihaloalkanes or hydroxyalkanes, thiol nucleophiles can be introduced, followed by intramolecular cyclization to form tetrahydrothiopyran rings.

- Sulfanyl-Tetrahydropyran Derivatives : Patents describe the preparation of sulfanyl-tetrahydropyran compounds involving sulfur incorporation into tetrahydropyran frameworks, which can be adapted for hydroxyl-substituted variants.

Coupling Strategies to Form 4-(1H-Indol-5-YL)-tetrahydro-thiopyran-4-OL

- Nucleophilic Substitution at the 4-Position : The tetrahydrothiopyran-4-ol ring can be functionalized at the 4-position with a leaving group (e.g., tosylate), which then undergoes nucleophilic substitution with the 5-position of the indole ring or a suitable indole derivative bearing nucleophilic character.

- Cross-Coupling Reactions : Transition metal-catalyzed cross-coupling (e.g., Suzuki, Negishi) may be employed if the indole and tetrahydrothiopyran fragments are suitably functionalized with halides or boronic acids.

- Cascade or Multi-step Reactions : Complex cascade reactions involving condensation, cyclization, and oxidation steps have been reported for related polyheterocyclic systems, which could be adapted for this compound.

Research Findings and Data Summary

Detailed Notes on Reaction Mechanisms and Conditions

- The Fischer indolization proceeds via hydrazone formation, followed by acid-catalyzed rearrangement to the indole ring. Substituents at the 5-position are introduced via the starting phenylhydrazine or ketone.

- The tetrahydrothiopyran ring formation involves nucleophilic attack of a thiol group on a suitable electrophilic carbon, often under basic conditions to promote cyclization.

- Hydroxylation at the 4-position can be achieved by oxidation of the corresponding methyl or alkyl group or by substitution of a leaving group with hydroxide.

- Coupling reactions require careful control of stereochemistry and reaction conditions to avoid side reactions such as overoxidation or polymerization. Transition metal catalysts may be used to enhance coupling efficiency.

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-(1H-Indol-5-YL)-tetrahydro-thiopyran-4-OL?

Answer:

The synthesis typically involves coupling indole derivatives with tetrahydrothiopyran-4-ol intermediates. A key precursor, tetrahydrothiopyran-4-one (CAS 1072-72-6), can be reduced to tetrahydrothiopyran-4-ol using sodium borohydride (NaBH₄) or catalytic hydrogenation . The indole moiety (e.g., 5-substituted indole) is then introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example:

- Step 1: Reduce tetrahydrothiopyran-4-one to tetrahydrothiopyran-4-ol (97% purity) using NaBH₄ in ethanol at 0–5°C .

- Step 2: Functionalize the indole at the 5-position via Suzuki-Miyaura coupling with a boronic acid derivative under inert conditions .

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | NaBH₄, EtOH, 0–5°C | 85–90 | 97 |

| 2 | Pd(PPh₃)₄, DMF, 80°C | 60–75 | ≥95 |

Basic: How is the structure and purity of 4-(1H-Indol-5-YL)-tetrahydro-thiopyran-4-OL confirmed?

Answer:

Analytical techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry and stereochemistry. For example, the hydroxyl proton in tetrahydrothiopyran-4-ol appears as a singlet at δ 2.5–3.0 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H]⁺ for C₁₃H₁₅NOS: 233.08; observed: 233.07) .

- High-Performance Liquid Chromatography (HPLC): Purity ≥95% is achieved using C18 columns with acetonitrile/water gradients .

Advanced: How can reaction conditions be optimized to improve coupling efficiency between indole and tetrahydrothiopyran-4-ol?

Answer:

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility of indole derivatives, while dichloromethane (DCM) minimizes side reactions .

- Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligand) improve cross-coupling yields .

- Temperature Control: Reactions at 80–100°C for 12–24 hours balance reactivity and decomposition risks .

Table 2: Catalyst Impact on Yield

| Catalyst System | Yield (%) | By-Products (%) |

|---|---|---|

| Pd(PPh₃)₄ | 65 | 15 |

| Pd(OAc)₂/XPhos | 78 | 8 |

Advanced: How should researchers address discrepancies in spectroscopic data between synthetic batches?

Answer:

Contradictions in NMR or MS data often arise from:

- Regioisomeric Impurities: Use 2D NMR (e.g., COSY, HSQC) to differentiate between indole substitution patterns .

- Hydration/Hygroscopicity: Store the compound under inert atmosphere (argon) to prevent water absorption, which can alter NMR shifts .

- Column Chromatography: Purify using silica gel with ethyl acetate/hexane gradients to isolate regioisomers .

Basic: What safety protocols are critical when handling 4-(1H-Indol-5-YL)-tetrahydro-thiopyran-4-OL?

Answer:

- Personal Protective Equipment (PPE): N95 masks, nitrile gloves, and chemical-resistant goggles to prevent inhalation or dermal exposure .

- Ventilation: Use fume hoods to mitigate respiratory irritation from sulfur-containing by-products .

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced: How can hygroscopicity challenges be managed during storage?

Answer:

- Desiccants: Store with silica gel or molecular sieves in airtight containers .

- Lyophilization: Convert the compound to a stable lyophilized powder if solubility in hygroscopic solvents (e.g., DMSO) is problematic .

- Low-Temperature Storage: Keep at –20°C under argon to minimize degradation .

Basic: What are the potential biomedical applications of this compound?

Answer:

- Kinase Inhibition: Structural analogs (e.g., indole-thiopyran hybrids) show activity against tyrosine kinases, relevant in cancer research .

- Receptor Modulation: Indole derivatives act as serotonin (5-HT) receptor agonists/antagonists, suggesting neuropharmacological potential .

- Antimicrobial Activity: Thiopyran moieties enhance membrane permeability in Gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.